cis-2-Amino-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
cis-2-Amino-cyclopropanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.15704 g/mol It is a derivative of cyclopropane, featuring an amino group and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Amino-cyclopropanecarboxylic acid ethyl ester can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
cis-2-Amino-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and oxo compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
cis-2-Amino-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-2-Amino-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a conformationally constrained analog of natural amino acids, influencing protein structure and function. Its unique cyclopropane ring structure imparts rigidity, which can affect binding interactions and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-2-Amino-cyclopropanecarboxylic acid ethyl ester include:
- 1-Aminocyclopropanecarboxylic acid
- 2-Amino-2-methyl-propionic acid benzyl ester hydrochloride
- Cyclopropanecarboxylic acid benzyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of an amino group and an ethyl ester group on the cyclopropane ring
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYAHXBMQIZTN-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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